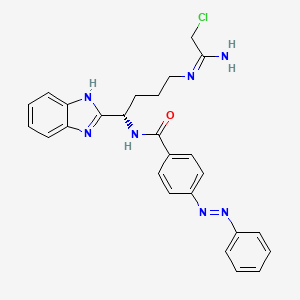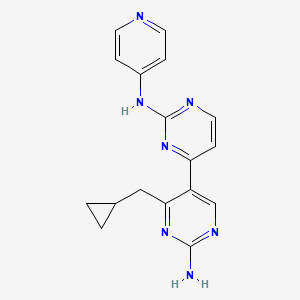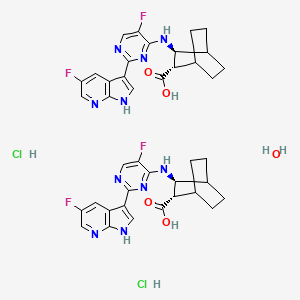
Ppc-1
描述
Ppc-1 is a novel small molecule known for its unique properties as a mitochondrial uncoupler. It was derived from slime mold and has shown significant potential in various scientific research fields, including obesity treatment, antibacterial applications, and anti-inflammatory properties .
准备方法
The synthesis of Ppc-1 involves screening small molecules derived from slime molds and other microorganisms for their effects on mitochondrial oxygen consumption . The specific synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature.
化学反应分析
Ppc-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in oxidation reactions, although specific details on the reagents and conditions are limited.
Substitution: this compound can undergo substitution reactions, but detailed information on the reagents and conditions is scarce.
The major products formed from these reactions are not extensively studied, and further research is needed to fully understand the chemical behavior of this compound .
科学研究应用
Ppc-1 has a wide range of scientific research applications:
Chemistry: this compound is used as a mitochondrial uncoupler to study mitochondrial function and regulation.
Medicine: This compound has shown potential in treating obesity by stimulating adipocytes to release fatty acids, leading to weight loss in animal models.
作用机制
Ppc-1 functions as a mitochondrial uncoupler, stimulating oxygen consumption without adverse effects on ATP production . It permeates cell membranes and inhibits interleukin-2 (IL-2) production, which plays a role in immune responses . The compound also stimulates adipocytes to release fatty acids, contributing to its anti-obesity effects .
相似化合物的比较
Ppc-1 is unique compared to other mitochondrial uncouplers due to its specific origin from slime mold and its dual role as an IL-2 inhibitor. Similar compounds include:
2,4-Dinitrophenol (DNP): Another mitochondrial uncoupler, but with significant toxicity and adverse effects.
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): A potent mitochondrial uncoupler used in research, but lacks the IL-2 inhibitory properties of this compound.
BAM15: A mitochondrial uncoupler with similar properties but different molecular targets.
This compound’s combination of mitochondrial uncoupling and IL-2 inhibition makes it a unique and valuable compound for research .
属性
IUPAC Name |
3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLQSFOIWOTFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















